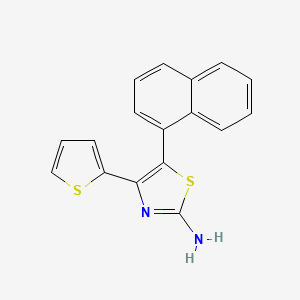![molecular formula C13H11N3O5S B5508188 N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)
N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide involves several key steps, including acylation and catalytic hydrogenation, with notable yields achieved through optimized conditions using specific catalysts and solvents. For instance, a related compound was synthesized from sulfonylaniline and nitrobenzoyl chloride, with a total yield of 86.3%, under conditions utilizing Raney Ni as a catalyst and methanol as a solvent at specific pressures and temperatures (Mao Duo, 2000).
Molecular Structure Analysis
The molecular structure of N-phenyl-2-nitrobenzamide, a precursor to related compounds, exhibits strong hydrogen bonding via amido H and carbonyl O atoms, forming chains along the crystal axis. This structural characteristic highlights the importance of hydrogen bonding in determining the compound's solid-state structure and potentially its reactivity (Roxanne Jackson et al., 2002).
Chemical Reactions and Properties
Physical Properties Analysis
The crystal and molecular structures of derivatives of N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide, such as N-phenyl-4-nitrobenzylamine and its analogs, have been determined, revealing insights into their physical properties. These studies provide valuable information on the compound's solid-state characteristics, including crystal packing and molecular orientation, which are essential for understanding its physical behavior (F. Iwasaki et al., 1988).
Scientific Research Applications
Synthesis and Polymer Development :
- Novel diamines, including those with structures similar to N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide, have been developed for the synthesis of polyimides, which are known for their thermal stability. These polyimides exhibit promising properties for advanced technological applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Antibacterial Properties :
- Derivatives of N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide have been synthesized and evaluated for antibacterial properties, showing promising results against certain bacterial strains. The synthesis process and the molecular docking studies indicate potential applications in developing antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Chemical Synthesis Process Optimization :
- Research has focused on optimizing the synthesis process of compounds structurally similar to N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide, which is crucial for efficient production and potential industrial applications (Mao Duo, 2000).
Advanced Material Design :
- The synthesis of aromatic poly(sulfone sulfide amide imide)s using compounds with structural similarities to N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide highlights its role in the creation of new types of soluble, thermally stable polymers. These polymers have potential applications in high-performance materials (Mehdipour‐Ataei & Hatami, 2007).
Chemotherapeutic Potential :
- Studies on derivatives of N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide indicate potential chemotherapeutic activities. These compounds can induce cell death in tumor cells, suggesting their use in cancer treatment research (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).
Electrochemical Applications :
- Paired electrochemical conversion studies involving nitrobenzene derivatives related to N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide provide insights into the synthesis of new chemical compounds, highlighting the electrochemical methods' environmental friendliness and versatility (Mokhtari, Nematollahi, & Salehzadeh, 2018).
Advanced Oxidation Processes :
- The compound has been studied in the context of advanced oxidation processes, particularly in the degradation of nitrobenzene, indicating its potential role in environmental remediation technologies (Zheng et al., 2021).
properties
IUPAC Name |
3-nitro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c14-22(20,21)12-6-4-10(5-7-12)15-13(17)9-2-1-3-11(8-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKERFCQPKMSXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(4-sulfamoylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)
![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)
![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)
![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5508136.png)


![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)
![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)
![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)
![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)